Enantiomeric Purity ≥99.5% vs. L-Enantiomer and DL-Racemate
Fmoc-D-Nle-OH from Novabiochem® (Merck) is specified with an enantiomeric purity of ≥99.5% (a/a) as determined by chiral HPLC . This level of stereochemical integrity ensures that the incorporation of D-norleucine residues proceeds without contamination from the L-enantiomer, a critical requirement for the synthesis of homogeneous D-peptide sequences. In contrast, the racemic mixture Fmoc-DL-Nle-OH, offered with a typical purity of 98% (HPLC) , contains a 1:1 mixture of D- and L-isomers, rendering it unsuitable for stereochemically defined peptide synthesis due to the formation of intractable diastereomeric products.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥99.5% (a/a) |
| Comparator Or Baseline | Fmoc-DL-Nle-OH: 98% (HPLC) (non-stereospecific); Fmoc-L-Nle-OH: Purity ≥98% (Assay) (non-stereospecific for D-target) |
| Quantified Difference | The target compound provides a >99.5% guarantee of the single D-enantiomer, whereas the DL-racemate delivers a 50:50 mixture. |
| Conditions | Chiral HPLC analysis (target compound); HPLC analysis (comparator) |
Why This Matters
For applications requiring defined stereochemistry (e.g., D-peptide therapeutics, enzyme inhibitor design), high enantiomeric purity is a non-negotiable specification that directly impacts the validity and reproducibility of biological data.
